molecular formula C27H46O B12053206 Cholesterol-13C3

Cholesterol-13C3

Cat. No.: B12053206
M. Wt: 389.6 g/mol
InChI Key: HVYWMOMLDIMFJA-FCBPLXADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesterol-13C3 is a stable isotope-labeled compound of cholesterol, where three carbon atoms are replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and mass spectrometry. Cholesterol itself is a crucial sterol in mammals, playing a significant role in cell membrane structure, fluidity, and permeability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cholesterol-13C3 typically involves the incorporation of carbon-13 labeled precursors into the cholesterol biosynthesis pathway. One common method is the fermentation of microorganisms in a medium enriched with carbon-13 labeled glucose. The microorganisms metabolize the glucose, incorporating the carbon-13 into their cellular components, including cholesterol .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the cultivation of microorganisms in bioreactors with a controlled supply of carbon-13 labeled substrates. The cholesterol is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Cholesterol-13C3 undergoes similar chemical reactions as unlabeled cholesterol. These include:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cholesterol-13C3 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:

    Metabolic Studies: Used to trace cholesterol metabolism in vivo and in vitro.

    Mass Spectrometry: Serves as an internal standard for quantifying cholesterol and its metabolites.

    Biological Research: Helps in studying the role of cholesterol in cell membrane dynamics and signaling pathways.

    Medical Research: Used in the development of cholesterol-lowering drugs and understanding cholesterol-related diseases.

    Industrial Applications: Employed in the production of labeled compounds for research and diagnostic purposes.

Mechanism of Action

Cholesterol-13C3 exerts its effects through the same mechanisms as unlabeled cholesterol. It integrates into cell membranes, influencing their fluidity and permeability. Cholesterol also serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The molecular targets include various enzymes involved in cholesterol metabolism, such as HMG-CoA reductase .

Comparison with Similar Compounds

  • Cholesterol-3,4-13C2
  • Cholesterol-4-13C
  • Cholesterol-2,2,3,4,4,6-d6
  • 24(S)-Hydroxycholesterol-23,24,25,26,27-13C5
  • Cholesterol-25,26,27-13C3

Comparison: Cholesterol-13C3 is unique due to the specific labeling of three carbon atoms, which provides distinct advantages in tracing and quantification in metabolic studies. Compared to other labeled cholesterols, this compound offers a higher degree of labeling, making it more suitable for detailed metabolic and biochemical analyses .

Properties

Molecular Formula

C27H46O

Molecular Weight

389.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i13+1,17+1,21+1

InChI Key

HVYWMOMLDIMFJA-FCBPLXADSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(C[13CH2][13C@@H]([13CH2]4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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